![molecular formula C17H15BrN2O4S B3019144 N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-43-5](/img/structure/B3019144.png)
N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
“N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a benzothiazole moiety. Benzothiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of “N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” can be analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” can be determined by various spectroscopic techniques, including IR, HNMR and GCMS .
Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential. In a study by Sharma et al., synthesized derivatives of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones were evaluated for their antimicrobial activity. These compounds demonstrated profound antibacterial effects against both Gram-positive and Gram-negative bacteria . Further research could explore their mechanism of action and potential clinical applications.
Antitumor Properties
Quinazoline derivatives, including the compound , have shown promise as antitumor agents. They act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. Some quinazoline derivatives exhibit remarkable anticancer activity and may be explored for their therapeutic potential in solid tumors, metastatic bone disease, and leukemia .
Sedative and Analgesic Effects
The quinazoline nucleus has been associated with sedative and analgesic properties. While specific studies on this compound are limited, its structural similarity to other quinazoline derivatives suggests potential in pain management and relaxation .
Antidiabetic Activity
Quinazoline derivatives have been investigated for their antidiabetic effects. Although more research is needed, the compound’s structure warrants exploration in this context. It may interact with relevant molecular targets involved in glucose regulation .
Anti-inflammatory Potential
The quinazoline scaffold has been linked to anti-inflammatory activity. While direct evidence for this compound is scarce, its structural features align with known anti-inflammatory agents. Investigating its effects on inflammatory pathways could yield valuable insights .
Antifungal Applications
Quinazoline derivatives have demonstrated antifungal properties. Although specific data on this compound are lacking, its benzothiazole moiety suggests potential as an antifungal agent. Further studies could assess its efficacy against fungal pathogens .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of benzothiazole derivatives could involve the design, synthesis, and development of molecules having therapeutic potential as human drugs . The thiazole ring is one of the main objectives of organic and medicinal chemistry due to its various pharmaceutical applications .
properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S/c1-22-11-7-9(8-12(23-2)15(11)24-3)16(21)20-17-19-14-10(18)5-4-6-13(14)25-17/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCZHSXSRFPACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide |
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